Rauvomitin

Vue d'ensemble

Description

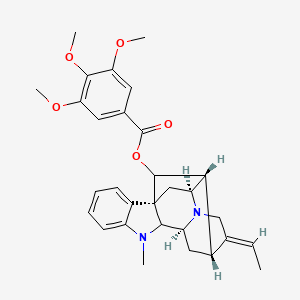

Rauvomitin is a monoterpenoid indole alkaloid . It has a role as a plant metabolite . It is functionally related to a 3,4,5-trimethoxybenzoic acid .

Synthesis Analysis

A synthetic route has been developed for the core scaffold of rauvomines . The E-ring annulation was achieved by a TiCl4-catalyzed Mukaiyama-Aldol reaction with a moderate yield of 70% .Molecular Structure Analysis

Rauvomitin has a molecular formula of C30H34N2O5 . It is a monoterpenoid indole alkaloid, a tertiary amino compound, an organic heterohexacyclic compound, and a benzoate ester .Physical And Chemical Properties Analysis

Rauvomitin has a molecular weight of 502.6 g/mol . It is a monoterpenoid indole alkaloid, a tertiary amino compound, an organic heterohexacyclic compound, and a benzoate ester .Applications De Recherche Scientifique

Anti-Diabetic Efficacy

A study investigated the anti-diabetic efficacy of Rauvolfia-Citrus tea in humans, building on previous findings that the combination of calorie restriction and chronic administration of this tea normalized blood sugar in diabetic mice. This randomized, double-blinded pilot clinical trial showed significant improvements in markers of glycemic control among type 2 diabetes patients treated with the tea, suggesting potential anti-diabetic applications of Rauvolfia components (Campbell-Tofte et al., 2011).

Antioxidant and Phytochemical Properties

Research on Rauvolfia species from the southern Western Ghats of India highlighted their significant antioxidant activities and phytochemical content. The study provided an alternative utilization of Rauvolfia leaf as a source of natural antioxidants in the food, cosmetic, and pharmaceutical industries, showcasing the plant's diverse applications in scientific research (Nair, Panneerselvam, & Gopi, 2012).

Cholinesterase Inhibitory Activity

The leaves of Rauvolfia reflexa, another species within the genus, have been studied for their potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, indicating potential applications in treating age-related brain disorders. This study identified specific compounds within the plant that exhibit moderate cholinesterase inhibitory activity, which could be relevant for developing treatments for neurodegenerative diseases (Fadaeinasab et al., 2013).

Biotechnological Interventions

A review on biotechnological interventions on the genus Rauvolfia highlighted the medicinal importance of Rauvolfia serpentina and other species for their secondary metabolites like reserpine, ajmaline, and yohimbine. The review discusses various in vitro biotechnological aspects such as tissue culture techniques, which provide insights into genetic improvement and conservation strategies for these medicinally valuable plants (Mukherjee et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

[(1R,10S,12R,13E,16S,17R)-13-ethylidene-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O5/c1-6-16-15-32-21-13-18(16)25-22(32)14-30(19-9-7-8-10-20(19)31(2)27(21)30)28(25)37-29(33)17-11-23(34-3)26(36-5)24(12-17)35-4/h6-12,18,21-22,25,27-28H,13-15H2,1-5H3/b16-6-/t18-,21-,22-,25+,27?,28?,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWXXJLDNKFDNH-HZBSNRRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C4C2CC5(C3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]4[C@@H]2C[C@@]5(C3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rauvomitin | |

CAS RN |

466-57-9 | |

| Record name | Rauvomitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

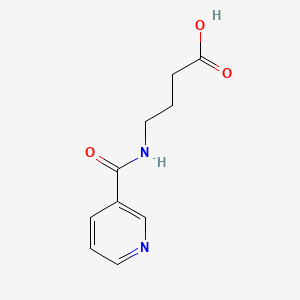

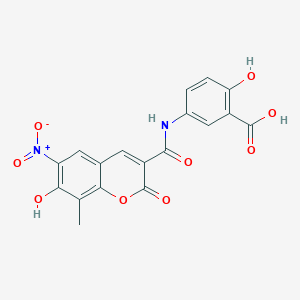

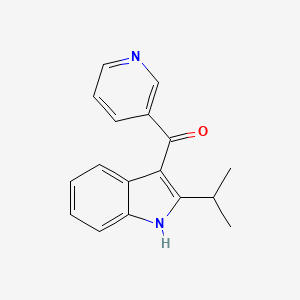

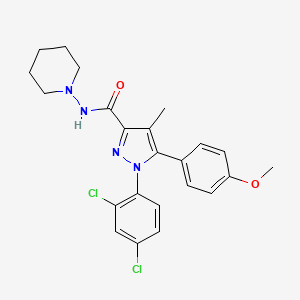

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.